Bremelanotide is a synthetic cyclic heptapeptide and a potent agonist of melanocortin receptors, primarily used for the treatment of female hypoactive sexual desire disorder. It is marketed under the trade name Vyleesi and is administered via subcutaneous injection. Bremelanotide acts by stimulating melanocortin receptors in the central nervous system, particularly the melanocortin receptor 3 and melanocortin receptor 4, which are implicated in sexual arousal and appetite regulation . The compound has a molecular formula of C50H68N14O10 and a CAS registry number of 189691-06-3 .
PT-141 acts by stimulating melanocortin receptors in the hypothalamus, a region of the brain involved in regulating sexual desire. These receptors are normally activated by a naturally occurring hormone called alpha-melanocyte-stimulating hormone (α-MSH) []. By mimicking α-MSH, PT-141 triggers a cascade of events that leads to increased production of neurotransmitters like dopamine and norepinephrine, which are associated with feelings of pleasure and motivation, ultimately enhancing sexual desire [].
PT-141 acts as an agonist at melanocortin receptors, particularly MC3R and MC4R, located mainly in the central nervous system []. These receptors are involved in various functions, including regulating appetite, energy expenditure, and pigmentation. Interestingly, research suggests that stimulating these receptors through PT-141 can also influence sexual function [].
Studies have shown promising results for PT-141 in treating HSDD in premenopausal women. Several clinical trials demonstrated its effectiveness in increasing sexual desire compared to placebo [, ]. However, further research is needed to determine its long-term efficacy and safety profile [].
While initial studies showed promise for PT-141 in improving erectile function in men, further research yielded mixed results []. More research is needed to determine its definitive role in treating male sexual dysfunction.
Studies have explored the potential of PT-141 in treating obesity due to its role in regulating appetite and energy expenditure. However, further research is needed to establish its efficacy and safety in this context [].
PT-141 has also been investigated for its potential role in treating other conditions, including Raynaud's disease, depression, and pain management. However, these investigations are still in early stages, and more research is needed to determine its effectiveness for these applications [].
Bremelanotide undergoes hydrolysis of its peptide bonds during metabolism, which leads to the formation of various metabolites. Approximately 64.8% of a radiolabeled dose is excreted in urine, while 22.8% is eliminated through feces . The elimination half-life of bremelanotide is about 2.7 hours, with a range from 1.9 to 4.0 hours . The compound's mechanism of action involves non-selective agonism of melanocortin receptors, which can influence various physiological processes including sexual desire and energy homeostasis.
Bremelanotide primarily activates the melanocortin receptors MC1R, MC3R, MC4R, and MC5R, with notable effects on sexual arousal and appetite modulation . Its action on the central nervous system is thought to involve stimulation of dopaminergic pathways, particularly in the medial preoptic area, which is crucial for sexual behavior . Clinical studies have demonstrated that bremelanotide can significantly improve sexual desire in premenopausal women experiencing hypoactive sexual desire disorder .
The synthesis of bremelanotide involves solid-phase peptide synthesis techniques, allowing for the precise incorporation of amino acids into the cyclic structure. The synthesis process typically includes:
This method results in a compound that retains the biological activity associated with its natural analogs while enhancing its pharmacokinetic properties .
Bremelanotide is primarily indicated for the treatment of female hypoactive sexual desire disorder in premenopausal women who experience distress due to low sexual desire . It is not intended for use in postmenopausal women or men and should not be used to enhance sexual performance. The drug has shown efficacy in clinical trials, leading to its approval by regulatory authorities such as the U.S. Food and Drug Administration in 2019 .
Bremelanotide shares structural similarities with several other compounds that target melanocortin receptors. Here are some notable comparisons:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Melanotan II | Cyclic heptapeptide | Tanning agent; potential aphrodisiac | Predecessor to bremelanotide; less selective |
| Flibanserin | Non-peptide small molecule | Hypoactive sexual desire disorder | Selective serotonin receptor agonist; interacts with alcohol |
| α-Melanocyte-stimulating hormone | Peptide hormone | Skin pigmentation; appetite regulation | Naturally occurring hormone; broader physiological effects |
Bremelanotide's unique cyclic structure and specific receptor selectivity distinguish it from these compounds, particularly in its targeted application for female sexual dysfunction .
Bremelanotide binds MC1R, a G protein-coupled receptor (GPCR) expressed in melanocytes and melanoma cells, with moderate affinity. Structural studies reveal that MC1R activation by Bremelanotide involves interactions with transmembrane (TM) domains 2–7, particularly residues in the extracellular loops (ELs) and TM2-TM3 interface [2]. The D-phenylalanine substitution at position 7 (D-Phe7) enhances hydrogen bonding with Glu94 in TM2, a feature shared with afamelanotide [2]. Unlike α-MSH, Bremelanotide lacks N- and C-terminal flanking residues, reducing its interaction surface with MC1R [1] [2]. This truncated structure results in a 10-fold lower cAMP production compared to afamelanotide in MC1R-expressing cells [2].
MC4R is Bremelanotide’s primary therapeutic target, mediating its effects on sexual function and energy homeostasis. Cryo-EM structures show Bremelanotide occupying a binding pocket formed by TM2, TM3, TM5, TM6, and TM7 [1]. Key interactions include:
Bremelanotide activates MC3R with nanomolar affinity, though structural details remain less defined. MC3R shares 45% sequence identity with MC4R in TM domains, suggesting overlapping binding motifs. Functional assays indicate that Bremelanotide’s D-Phe7 substitution enhances MC3R selectivity over MC5R by 3-fold [3].
Bremelanotide exhibits weak agonism at MC5R (EC₅₀ = 1.2 µM) and negligible activity at MC2R, which preferentially binds adrenocorticotropic hormone (ACTH) [3]. The lack of MC2R interaction is attributed to Bremelanotide’s inability to engage MC2R-specific residues in EL1 and TM4 [2].
Bremelanotide adopts a β-turn structure stabilized by D-Phe7, which positions the pharmacophore (His-Phe-Arg-Trp) for optimal receptor engagement [1]. Conformational comparisons with α-MSH reveal that Bremelanptide’s truncated termini reduce interactions with EL2 and EL3, limiting its activity at MC1R and MC5R [1] [2].
Bremelanotide activates Gs-coupled signaling, increasing intracellular cAMP levels (EC₅₀ = 0.8 nM for MC4R) [1] [3]. Prolonged exposure induces β-arrestin recruitment, leading to receptor internalization within 30 minutes [3].
MC4R internalization following Bremelanotide binding involves clathrin-coated pits and recycling via Rab11-positive endosomes [3]. The D126³.²⁹ residue is critical for sustaining cell surface receptor expression during repeated dosing [1].
| Feature | Bremelanotide | α-MSH |
|---|---|---|
| Binding Residues | TM2, TM3, TM5, TM7 | TM2–TM7, EL2, EL3 |
| Calcium Dependence | No | Yes |
| cAMP EC₅₀ (MC4R) | 0.8 nM | 2.1 nM |
Bremelanptide’s truncated structure eliminates interactions with EL2/EL3, reducing MC1R/MC5R activity but enhancing MC4R selectivity [1] [2].
Afamelanotide (D-Phe7-α-MSH) shares Bremelanotide’s D-Phe7 substitution but retains N-terminal residues, enabling additional hydrogen bonds with MC1R’s Glu94 [2]. This confers 10-fold higher MC1R potency compared to Bremelanotide [2].
The D-Phe7 substitution in Bremelanotide:
Bremelanotide functions as a non-selective melanocortin receptor agonist, binding to and activating multiple melanocortin receptor subtypes distributed throughout the central nervous system. The compound exhibits the highest binding affinity for melanocortin-1 receptor (MC1R), followed by melanocortin-4 receptor (MC4R), melanocortin-3 receptor (MC3R), melanocortin-5 receptor (MC5R), and melanocortin-2 receptor (MC2R) in decreasing order of affinity. However, at therapeutic dosages, the most clinically relevant interactions occur with MC1R and MC4R, with MC4R being particularly significant for sexual function regulation.
The distribution of MC4R in the central nervous system is extensive, with particularly high expression levels observed in several key hypothalamic nuclei. The medial preoptic area (mPOA) of the hypothalamus demonstrates the highest density of MC4R expression, making it a critical target for bremelanotide's therapeutic effects. Additional regions with significant MC4R expression include the paraventricular nucleus (PVN), arcuate nucleus (ARC), ventromedial hypothalamus (VMH), and dorsomedial hypothalamus (DMH).
Within the mesolimbic dopamine system, MC4R expression patterns show distinct regional variations. Research using Syrian hamster models has demonstrated that the majority of MC3R and MC4R messenger RNA is expressed in dopamine neurons within the ventral tegmental area (VTA). In contrast, fewer neurons express MC4R in the nucleus accumbens (NAc) or dorsal striatum, where they rarely colocalize with neurons expressing dopamine D1 or D2 receptors. Instead, MC4R messenger RNA is predominantly expressed in nucleus accumbens interneurons.
The blood-brain barrier penetration characteristics of bremelanotide represent a critical aspect of its central nervous system activity. As a synthetic cyclic heptapeptide analog of α-melanocyte-stimulating hormone, bremelanotide must overcome the selective permeability barrier that protects the central nervous system from circulating compounds.
The compound's pharmacokinetic profile demonstrates complete bioavailability following subcutaneous administration, with peak plasma concentrations achieved approximately one hour after injection. The mean volume of distribution is 25.0 ± 5.8 L, indicating extensive tissue distribution. Bremelanotide exhibits relatively low protein binding at 21%, which facilitates its distribution across physiological barriers.
The blood-brain barrier penetration of bremelanotide is supported by its demonstrated central nervous system effects, including the activation of specific brain regions as evidenced by neuroimaging studies. The compound's ability to cross the blood-brain barrier is essential for its therapeutic mechanism, as it must reach central MC4R targets to exert its effects on sexual function.
The hypothalamic nuclei serve as the primary sites of bremelanotide's central nervous system activity, with distinct patterns of receptor expression and functional responses across different regions. The arcuate nucleus (ARC) represents a crucial integration center where bremelanotide modulates energy homeostasis and metabolic function through its actions on MC4R-expressing neurons.
The paraventricular nucleus (PVN) demonstrates high MC4R expression and serves as an important effector site for bremelanotide's neuroendocrine effects. Within the PVN, MC4R activation influences the release of various neuropeptides and hormones that regulate autonomic nervous system function and metabolic processes. The PVN's role in energy balance control is mediated through neuroendocrine neurons that release oxytocin, antidiuretic hormone, thyrotropin-releasing hormone, and corticotropin-releasing hormone.
The ventromedial hypothalamus (VMH) functions as the primary satiety center and expresses moderate levels of MC4R. Bremelanotide's activation of MC4R in the VMH contributes to appetite suppression and energy expenditure regulation. The dorsomedial hypothalamus (DMH) plays a complementary role in energy balance control, with MC4R activation influencing metabolic rate and energy expenditure.
The lateral hypothalamic area (LHA) receives dense melanocortinergic inputs from the ARC and demonstrates high MC4R expression. This region regulates multiple processes including food intake, reward behaviors, and autonomic function. The median eminence (ME) serves as a critical interface between the hypothalamus and the peripheral endocrine system, facilitating the systemic coordination of bremelanotide's effects.
Bremelanotide's effects on food intake and energy homeostasis represent secondary but significant aspects of its pharmacological profile. The compound's activation of MC4R in hypothalamic nuclei triggers a cascade of responses that influence feeding behavior and metabolic function.
The arcuate nucleus contains two key neuronal populations that regulate energy homeostasis: pro-opiomelanocortin (POMC) neurons and agouti-related protein/neuropeptide Y (AgRP/NPY) neurons. Bremelanotide's activation of MC4R enhances the activity of POMC neurons, leading to increased α-melanocyte-stimulating hormone (α-MSH) release. This activation promotes satiety signals and increases energy expenditure.
Clinical evidence demonstrates that bremelanotide administration results in increased satiety and reduced food intake. Studies have shown that the compound reduces caloric intake and promotes weight loss in obese premenopausal women, with no adverse effects on blood pressure. These metabolic effects occur through the modulation of hypothalamic circuits that control feeding behavior and energy balance.
The paraventricular nucleus serves as a key integration site for hunger and satiety signals from ARC POMC and AgRP neurons. Bremelanotide's activation of MC4R in the PVN influences the release of neuropeptides that regulate metabolic rate and energy expenditure. The compound's effects on thyrotropin-releasing hormone neurons in the PVN contribute to its influence on energy homeostasis.
The medial preoptic area (mPOA) represents the primary site of bremelanotide's therapeutic action in the treatment of hypoactive sexual desire disorder. This region demonstrates the highest density of MC4R expression in the hypothalamus and plays a critical role in sexual behavior control across multiple species.
Bremelanotide's activation of MC4R-expressing neurons in the mPOA triggers rapid and sustained changes in neuronal activity patterns. The compound induces presynaptic MC4R activation on neurons within the mPOA, leading to enhanced neurotransmitter release and increased projection activity to downstream targets. These activation patterns are characterized by increased c-Fos expression, indicating enhanced neuronal activity following bremelanotide administration.
The mPOA contains diverse neuronal populations that contribute to sexual behavior regulation, including neurons that co-express MC4R with various neurotransmitters. Bremelanotide's activation of these neurons leads to enhanced projection activity to multiple brain regions, including the ventral tegmental area (VTA), nucleus accumbens (NAc), amygdala, and prefrontal cortex. This widespread projection pattern enables the mPOA to serve as a central hub for coordinating sexual behavior responses.
Research using optogenetic techniques has demonstrated that activation of mPOA neurons can elicit sexual behaviors in both male and female mice, underscoring the region's fundamental role in sexual function. The mPOA's capacity to mediate sexually dimorphic behaviors is dependent on estrogen receptor alpha-expressing neurons, which are also targets of bremelanotide's MC4R activation.
The dopaminergic stimulation mechanisms underlying bremelanotide's effects involve complex interactions between the mPOA and the mesolimbic dopamine system. Bremelanotide's activation of presynaptic MC4R on neurons in the mPOA leads to increased dopamine release in target regions, particularly the nucleus accumbens and ventral tegmental area.
The mPOA projects directly to dopamine neurons in the VTA, providing a mechanism for bremelanotide to influence the mesolimbic reward system. Animal studies have demonstrated that bremelanotide administration increases dopamine release in the mPOA, and this effect is mediated by MC4R activation. The compound's ability to activate dopamine terminals in the mPOA contributes to its enhancement of sexual motivation and arousal.
The functional connectivity between the mPOA and the mesolimbic system is strengthened by bremelanotide administration, as evidenced by neuroimaging studies showing enhanced connectivity between brain regions involved in sexual function. The compound's effects on dopaminergic signaling extend beyond the mPOA to influence reward processing and motivational states.
Recent research has challenged the direct role of the VTA-NAc reward circuit in bremelanotide's mechanism of action, suggesting that the compound does not enhance the rewarding effects of sexual interactions through this pathway. Instead, bremelanotide's effects on dopaminergic signaling may be mediated through alternative pathways involving the mPOA and other hypothalamic nuclei.
Bremelanotide's modulation of dopaminergic pathways represents a central mechanism underlying its therapeutic effects on sexual function. The compound's activation of MC4R leads to enhanced dopamine release in multiple brain regions, particularly within the mesolimbic system. This dopaminergic stimulation contributes to increased motivation, reward processing, and sexual arousal.
The primary dopaminergic targets of bremelanotide include the ventral tegmental area (VTA), nucleus accumbens (NAc), and dorsal striatum. However, recent research has revealed that MC4R expression in these regions shows distinct patterns that may not support direct dopaminergic enhancement through the classic mesolimbic reward pathway. Instead, bremelanotide's dopaminergic effects may be mediated through indirect mechanisms involving hypothalamic circuits.
The medial preoptic area serves as a crucial interface between bremelanotide's MC4R activation and dopaminergic stimulation. Neurons in the mPOA project to dopaminergic centers and can modulate dopamine release through their activation. This mechanism provides a pathway for bremelanotide to influence dopaminergic signaling without directly acting on dopamine neurons.
The temporal dynamics of bremelanotide's dopaminergic effects are characterized by rapid onset and sustained duration. The compound's ability to enhance dopamine release contributes to its effects on sexual desire and arousal, which can persist for up to 24 hours after administration. This prolonged duration suggests that bremelanotide may induce lasting changes in dopaminergic signaling pathways.
The mesolimbic system, comprising the VTA and its projection targets including the nucleus accumbens, represents a critical pathway for bremelanotide's neurobiological effects. This system plays fundamental roles in motivation, reward processing, and goal-directed behaviors, making it highly relevant to sexual function regulation.
Bremelanotide's effects on the mesolimbic system involve complex interactions with multiple neurotransmitter systems. The compound's activation of MC4R can influence dopaminergic signaling within the VTA, potentially affecting downstream targets in the nucleus accumbens and other mesolimbic structures. However, the precise mechanisms of these interactions remain an active area of research.
The VTA contains diverse neuronal populations, including dopaminergic neurons (50-65%), GABAergic neurons (30-35%), and glutamatergic neurons (2-3%). Bremelanotide's effects on this heterogeneous population may involve both direct and indirect mechanisms. The compound's activation of MC4R may influence the balance between excitatory and inhibitory inputs to VTA dopamine neurons.
Functional connectivity studies have demonstrated that bremelanotide can modulate the activity of mesolimbic circuits involved in reward processing and motivation. The compound's effects on these circuits contribute to its therapeutic efficacy in enhancing sexual desire and arousal. The integration of homeostatic signals within the mesolimbic system provides a mechanism for bremelanotide to influence both metabolic and sexual functions.
Neuroimaging research has provided crucial insights into the specific brain activity patterns induced by bremelanotide administration in women with hypoactive sexual desire disorder. The landmark study by Thurston et al. represents the first comprehensive investigation of MC4R agonism effects on sexual brain processing using functional magnetic resonance imaging (fMRI).
The study employed a randomized, double-blinded, placebo-controlled crossover design to assess brain activation patterns in 31 premenopausal women with HSDD. Participants underwent two separate fMRI scanning sessions per visit, with scans conducted at 45 minutes and 240 minutes post-administration to capture the full temporal profile of bremelanotide's effects.
The neuroimaging findings revealed specific patterns of brain activation and connectivity changes that provide mechanistic insights into bremelanotide's therapeutic effects. During the short video task comparing erotic versus exercise stimuli, bremelanotide administration resulted in enhanced activation of the right cerebellum (lobules V and VI) during the morning scan. This cerebellar activation is associated with sensorimotor processing and the subjective experience of sexual arousal.
The supplementary motor area (SMA) showed enhanced activation during the afternoon scan, indicating sustained effects of bremelanotide on brain regions involved in sexual motor imagery and stimulus appraisal. Conversely, the secondary somatosensory cortex (S2) demonstrated bilateral deactivation during the morning scan, suggesting reduced self-monitoring and self-consciousness.
Functional connectivity analyses revealed significant changes in the interactions between brain regions involved in sexual function. Bremelanotide prevented the reduction in connectivity between the amygdala and insula that occurred under placebo conditions when participants viewed erotic stimuli. This enhanced connectivity suggests improved emotional and interoceptive processing of sexual stimuli.
The study also identified enhanced connectivity between the amygdala and thalamus during the morning scan, indicating improved emotional-sensory integration. These connectivity changes support the hypothesis that bremelanotide enhances sexual brain processing by reducing cognitive interference and enhancing the integration of emotional and sensory information.
1: Hedlund P. PT-141 Palatin. Curr Opin Investig Drugs. 2004;5(4):456‐462. 2: Molinoff PB, Shadiack AM, Earle D, Diamond LE, Quon CY. PT-141: a melanocortin agonist for the treatment of sexual dysfunction. Ann N Y Acad Sci. 2003;994:96‐102. doi:10.1111/j.1749-6632.2003.tb03167.x 3: Diamond LE, Earle DC, Garcia WD, Spana C. Co-administration of low doses of intranasal PT-141, a melanocortin receptor agonist, and sildenafil to men with erectile dysfunction results in an enhanced erectile response. Urology. 2005;65(4):755‐759. doi:10.1016/j.urology.2004.10.060 4: Rosen RC, Diamond LE, Earle DC, Shadiack AM, Molinoff PB. Evaluation of the safety, pharmacokinetics and pharmacodynamic effects of subcutaneously administered PT-141, a melanocortin receptor agonist, in healthy male subjects and in patients with an inadequate response to Viagra. Int J Impot Res. 2004;16(2):135‐142. doi:10.1038/sj.ijir.3901200 5: Diamond LE, Earle DC, Rosen RC, Willett MS, Molinoff PB. Double-blind, placebo-controlled evaluation of the safety, pharmacokinetic properties and pharmacodynamic effects of intranasal PT-141, a melanocortin receptor agonist, in healthy males and patients with mild-to-moderate erectile dysfunction. Int J Impot Res. 2004;16(1):51‐59. doi:10.1038/sj.ijir.3901139 6: Diamond LE, Earle DC, Heiman JR, Rosen RC, Perelman MA, Harning R. An effect on the subjective sexual response in premenopausal women with sexual arousal disorder by bremelanotide (PT-141), a melanocortin receptor agonist. J Sex Med. 2006;3(4):628‐638. doi:10.1111/j.1743-6109.2006.00268.x 7: Bremelanotide. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006. 8: Dhillon S, Keam SJ. Bremelanotide: First Approval. Drugs. 2019;79(14):1599‐1606. doi:10.1007/s40265-019-01187-w 9: Clayton AH, Althof SE, Kingsberg S, et al. Bremelanotide for female sexual dysfunctions in premenopausal women: a randomized, placebo-controlled dose-finding trial. Womens Health (Lond). 2016;12(3):325‐337. doi:10.2217/whe-2016-0018 10: Kingsberg SA, Clayton AH, Portman D, et al. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials. Obstet Gynecol. 2019;134(5):899‐908. doi:10.1097/AOG.0000000000003500